![molecular formula C6H6N2O2 B15244418 5,6-Dihydrofuro[2,3-d]pyrimidin-4-ol](/img/structure/B15244418.png)
5,6-Dihydrofuro[2,3-d]pyrimidin-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,6-Dihydrofuro[2,3-d]pyrimidin-4-ol is a heterocyclic compound that features a fused ring system consisting of a furan ring and a pyrimidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dihydrofuro[2,3-d]pyrimidin-4-ol can be achieved through several methods. One common approach involves the condensation of appropriate precursors under specific conditions. For example, the condensation of 5,6-diaryl-2,7-dithioxo-2,3,5,6,7,8-hexahydropyrimido[4,5-d]pyrimidin-4(1H)-ones with hydrazine hydrate yields the corresponding hydrazine analogs . Another method involves the rhodium (II)-catalyzed reactions of cyclic diazo compounds derived from barbituric acid or thiobarbituric acid with arylacetylenes and styrenes .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
化学反応の分析
Types of Reactions
5,6-Dihydrofuro[2,3-d]pyrimidin-4-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to yield oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include hydrazine hydrate, arylacetylenes, and styrenes. Reaction conditions often involve the use of catalysts such as rhodium (II) pivalate and specific solvents like ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with hydrazine hydrate yields hydrazine analogs, while reactions with arylacetylenes and styrenes produce various furo[2,3-d]pyrimidine derivatives .
科学的研究の応用
5,6-Dihydrofuro[2,3-d]pyrimidin-4-ol has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds.
作用機序
The mechanism of action of 5,6-Dihydrofuro[2,3-d]pyrimidin-4-ol involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and proteins, leading to its biological effects. For example, it has been shown to inhibit kinases such as Chk1 and GSK-3β, which are involved in cell cycle regulation and signaling pathways .
類似化合物との比較
Similar Compounds
Similar compounds to 5,6-Dihydrofuro[2,3-d]pyrimidin-4-ol include:
- 5,6-Dihydrofuro[2,3-d]pyrimidin-2-amine
- 5,6-Dimethylthieno[2,3-d]pyrimidin-4(3H)-one
- 2,6-Dichloro-4,8-di(1-piperidinyl)pyrimido[5,4-d]pyrimidine
Uniqueness
This compound is unique due to its specific fused ring system and the presence of a hydroxyl group at the 4-position. This structural feature contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C6H6N2O2 |
|---|---|
分子量 |
138.12 g/mol |
IUPAC名 |
5,6-dihydro-3H-furo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C6H6N2O2/c9-5-4-1-2-10-6(4)8-3-7-5/h3H,1-2H2,(H,7,8,9) |
InChIキー |
WNWXMAGEGIHVOZ-UHFFFAOYSA-N |
正規SMILES |
C1COC2=C1C(=O)NC=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



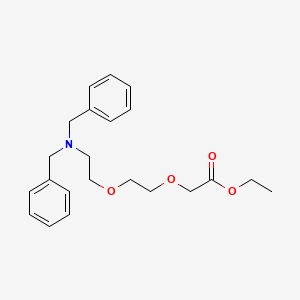
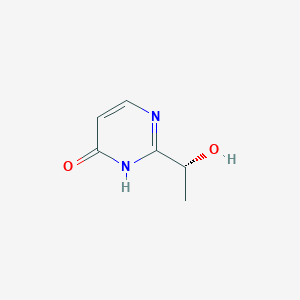
![4-[3-(3,4-Dimethylphenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B15244350.png)
![Tert-butyl 4-amino-3,4,7,8-tetrahydro-2H-thiopyrano[3,2-C]pyridine-6(5H)-carboxylate](/img/structure/B15244355.png)
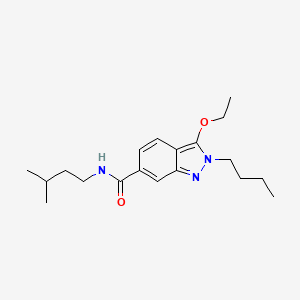
![7-Methyl-[1,2,4]triazolo[5,1-c][1,2,4]triazine](/img/structure/B15244377.png)
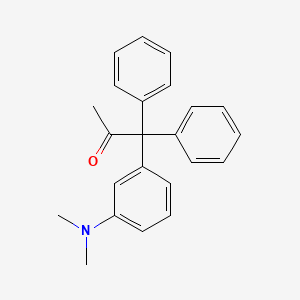


![Ethyl 4-chloro-6-fluoropyrrolo[1,2-B]pyridazine-3-carboxylate](/img/structure/B15244405.png)

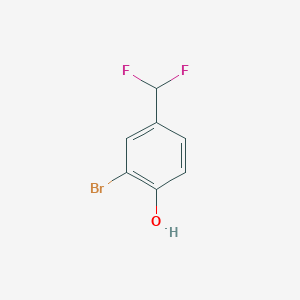
![Methyl 3-iodo-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine-2-carboxylate](/img/structure/B15244428.png)
